PqsR-IN-2: A Technical Guide to a Potent Quorum Sensing Inhibitor
PqsR-IN-2: A Technical Guide to a Potent Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PqsR-IN-2, a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator, PqsR. This document details its chemical structure, properties, biological activity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
PqsR-IN-2 is a small molecule inhibitor with the following chemical identity and properties:
Chemical Structure:
Table 1: Chemical Properties of PqsR-IN-2
| Property | Value | Source |
| IUPAC Name | 2-((6-chloro-4-oxo-4H-quinazolin-3(2H)-yl)methyl)-5-hexylthiazole | N/A |
| Molecular Formula | C18H20ClN3OS | [1] |
| Molecular Weight | 361.89 g/mol | [1] |
| CAS Number | 2982271-63-4 | [1] |
| SMILES | CCCCCCC1=NC(CN2C=NC3=CC=C(C=C3C2=O)Cl)=CS1 | [1] |
| Solubility | Soluble in DMSO.[2][3] Limited solubility in aqueous solutions. | N/A |
Biological Activity
PqsR-IN-2 is a potent antagonist of the PqsR receptor in Pseudomonas aeruginosa, a key regulator of virulence factor production and biofilm formation.[4] Its inhibitory activity has been quantified against different strains of this pathogenic bacterium.
Table 2: Biological Activity of PqsR-IN-2
| Parameter | Strain | Value | Source |
| IC50 | P. aeruginosa PAO1-L | 298 ± 182.0 nM | [4] |
| IC50 | P. aeruginosa PA14 | 265 ± 3.4 nM | [4] |
| Pyocyanin Production | P. aeruginosa PAO1-L | Significantly reduced to 36% of control at 3x IC50 | [4] |
| Cytotoxicity (A549 cells) | N/A | No significant toxicity observed at concentrations up to 100 µM over 16 hours. | [4] |
Mechanism of Action: Inhibition of the PqsR Quorum Sensing Pathway
The Pseudomonas aeruginosa quorum sensing (QS) network is a complex cell-to-cell communication system that orchestrates the expression of virulence genes. The Pqs system, regulated by the transcriptional activator PqsR, plays a pivotal role in this network.
The PqsR signaling pathway begins with the synthesis of signaling molecules, 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS), by the products of the pqsABCD operon. These molecules bind to and activate PqsR. The activated PqsR-ligand complex then binds to the promoter region of the pqsA gene, leading to the autoinduction of the pqsABCDE operon and subsequent amplification of HHQ and PQS production. This positive feedback loop results in the upregulation of numerous virulence factors, including the blue-green pigment pyocyanin, and promotes biofilm formation.
PqsR-IN-2 acts as a competitive antagonist of PqsR. It binds to the ligand-binding domain of the PqsR receptor, preventing the binding of the native ligands HHQ and PQS. This inhibition blocks the activation of PqsR and the subsequent transcription of the pqsABCDE operon, thereby attenuating the production of virulence factors and disrupting biofilm formation.
PqsR Signaling Pathway and Inhibition by PqsR-IN-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PqsR-IN-2.
PqsR Inhibition Assay (IC50 Determination)
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PqsR inhibitor.
Experimental workflow for IC50 determination.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1-L or PA14) carrying a pqsA-luxCDABE transcriptional fusion.
-
Luria-Bertani (LB) broth.
-
PqsR-IN-2.
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Plate reader capable of measuring luminescence and optical density at 600 nm (OD600).
Procedure:
-
Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth and incubate at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh LB broth to an OD600 of approximately 0.05.
-
Incubate the diluted culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
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Prepare serial dilutions of PqsR-IN-2 in DMSO. Further dilute these into LB broth to the desired final concentrations. A DMSO control (vehicle control) should also be prepared.
-
In a 96-well microtiter plate, add a fixed volume of the mid-logarithmic phase bacterial culture to each well.
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Add the serially diluted PqsR-IN-2 and the DMSO control to the respective wells.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
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After incubation, measure the luminescence and OD600 of each well using a plate reader.
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Normalize the luminescence readings to the corresponding OD600 values to account for any effects on bacterial growth.
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Plot the normalized luminescence values against the logarithm of the PqsR-IN-2 concentration to generate a dose-response curve.
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Determine the IC50 value, which is the concentration of PqsR-IN-2 that causes a 50% reduction in the normalized luminescence signal.
Pyocyanin Production Assay
This protocol describes the quantification of pyocyanin, a virulence factor regulated by the PqsR system.[5][6]
Materials:
-
Overnight culture of P. aeruginosa (e.g., PAO1-L).
-
King's A medium.
-
PqsR-IN-2.
-
DMSO.
-
Chloroform.
-
0.2 M HCl.
-
Centrifuge and centrifuge tubes.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculate an overnight culture of P. aeruginosa in King's A medium at 37°C with shaking.
-
The next day, dilute the culture into fresh King's A medium containing the desired concentration of PqsR-IN-2 or DMSO (vehicle control).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
After incubation, transfer a sample of each culture to a microcentrifuge tube and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add a volume of chloroform (e.g., 0.6 volumes) to the supernatant, vortex vigorously for 30 seconds, and centrifuge to separate the phases. The pyocyanin will be extracted into the lower, blue-colored chloroform phase.
-
Carefully remove the upper aqueous layer.
-
To the chloroform layer, add a volume of 0.2 M HCl (e.g., 0.5 volumes), vortex vigorously, and centrifuge. The pyocyanin will move to the upper, pink-to-red acidic aqueous phase.
-
Transfer the upper acidic aqueous phase to a new tube or a 96-well plate.
-
Measure the absorbance of the solution at 520 nm.
-
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.[6]
Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of PqsR-IN-2 against a human cell line, such as the lung epithelial cell line A549.[7][8]
Materials:
-
A549 human lung carcinoma cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
PqsR-IN-2.
-
DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed A549 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of PqsR-IN-2 in complete cell culture medium. A vehicle control (DMSO in medium) and a no-treatment control (medium only) should be included.
-
After 24 hours, remove the old medium from the cells and replace it with the medium containing the different concentrations of PqsR-IN-2 or the controls.
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Incubate the cells for the desired exposure time (e.g., 16, 24, or 48 hours).
-
Following incubation, add a specific volume of MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of PqsR-IN-2 relative to the untreated control cells.
Conclusion
PqsR-IN-2 is a valuable research tool for studying quorum sensing in Pseudomonas aeruginosa. Its high potency and low cytotoxicity make it a promising lead compound for the development of novel anti-virulence therapies to combat infections caused by this opportunistic pathogen. The detailed protocols provided in this guide will enable researchers to effectively utilize and further investigate the properties and potential applications of this PqsR inhibitor.
References
- 1. scribd.com [scribd.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. atcc.org [atcc.org]
- 6. ijcmas.com [ijcmas.com]
- 7. MTT™ cell viability test [bio-protocol.org]
- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
